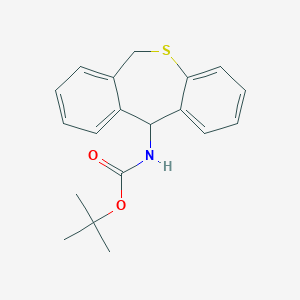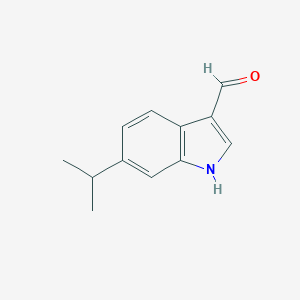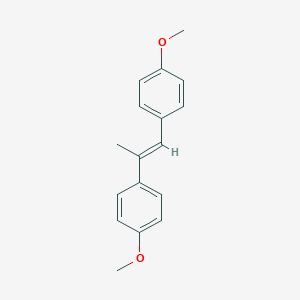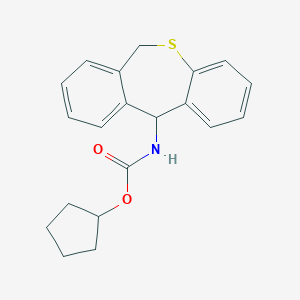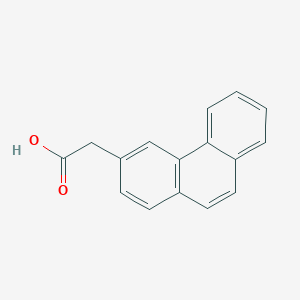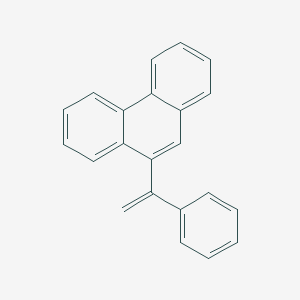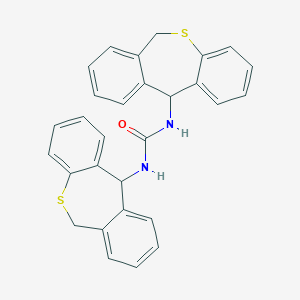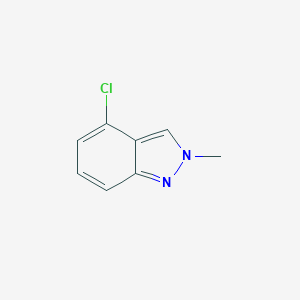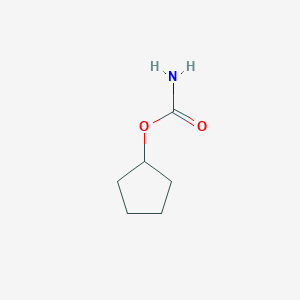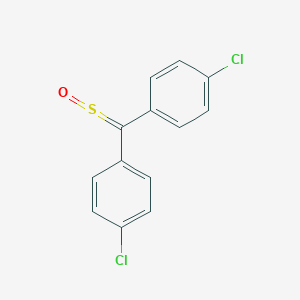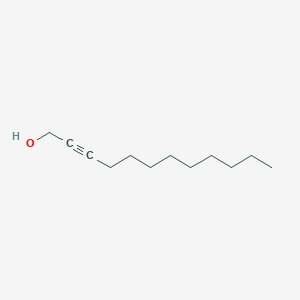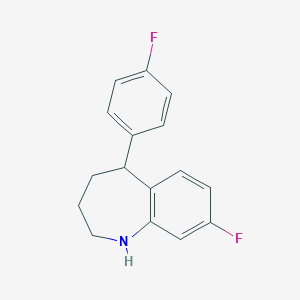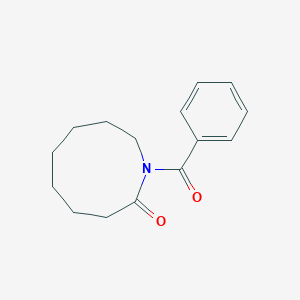![molecular formula C21H10N4O4 B188746 Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone CAS No. 195828-30-9](/img/structure/B188746.png)
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This molecule is also known as ellipticine and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, ellipticine prevents the proliferation of cancer cells and induces apoptosis. Additionally, this compound has been found to inhibit the activity of various other enzymes and proteins involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, this compound has been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone in lab experiments include its potent anti-tumor activity and broad range of biological activities. This compound has been extensively studied and has shown promising results in various preclinical studies. However, the limitations of using ellipticine in lab experiments include its poor solubility and potential toxicity. Additionally, this compound has been found to exhibit non-specific binding to various cellular components, which may affect its specificity and selectivity.
Direcciones Futuras
There are several future directions for research on benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone. These include:
1. Development of more potent and selective analogs of ellipticine for cancer therapy.
2. Investigation of the molecular mechanisms underlying the anti-tumor activity of this compound.
3. Evaluation of the potential applications of ellipticine in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. Investigation of the potential combination therapies involving ellipticine and other anti-cancer agents.
Métodos De Síntesis
The synthesis of benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone involves the condensation of 2,3-dichloro-5,8-diaminopyrido[4,5-b]carbazole with an aldehyde or ketone in the presence of a strong acid catalyst. The resulting product is then oxidized to yield the final compound.
Aplicaciones Científicas De Investigación
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit anti-tumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of various other diseases, including viral infections, malaria, and Alzheimer's disease.
Propiedades
Número CAS |
195828-30-9 |
|---|---|
Nombre del producto |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
Fórmula molecular |
C21H10N4O4 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione |
InChI |
InChI=1S/C21H10N4O4/c26-17-9-5-1-2-6-10(9)18(27)16-13(17)21(29)25-19(23-16)14-15(24-25)11-7-3-4-8-12(11)22-20(14)28/h1-8,26H,(H,22,28) |
Clave InChI |
PWIVFZPXOLTILT-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=NC4=C5C(=NN4C3=O)C6=CC=CC=C6NC5=O)C2=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
Sinónimos |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



